

Application Note: Fluorometric Quantification of Caspase-1 Activity using AMC Substrates

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Compound of Interest

Compound Name: Z-VAD-AMC (acetate)

Cat. No.: B10797111

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Executive Summary & Scientific Context

Caspase-1 (Interleukin-1

Converting Enzyme, ICE) is the effector protease of the inflammasome, a multiprotein oligomer responsible for the activation of inflammatory responses.[1] Upon assembly of the inflammasome (e.g., NLRP3, NLRC4), pro-caspase-1 is autocatalytically cleaved into its active p20/p10 heterotetramer.[1] This active form processes pro-IL-1

and pro-IL-18 into their mature, secreted forms and cleaves Gasdermin D (GSDMD) to induce pyroptosis.

Critical Technical Distinction (Z-VAD vs. Ac-YVAD): The user prompt specifies Z-VAD-AMC. It is imperative to clarify the specificity profile of this substrate to ensure experimental integrity:

- **Z-VAD-AMC (Pan-Caspase Substrate):** The Z-VAD (Carbobenzoxy-valyl-alanyl-aspartyl) motif is recognized by most caspases, including Caspase-1, -3, -7, and -8. Using this substrate alone cannot distinguish Caspase-1 activity from apoptotic Caspase-3/7 activity.
- **Ac-YVAD-AMC (Caspase-1 Specific Substrate):** The YVAD (Tyrosine-Valine-Alanine-Aspartic acid) motif is highly selective for Caspase-1.

Recommendation: This protocol details the methodology for AMC-based fluorometric assays. While the steps apply to Z-VAD-AMC, Ac-YVAD-AMC is strongly recommended for specific

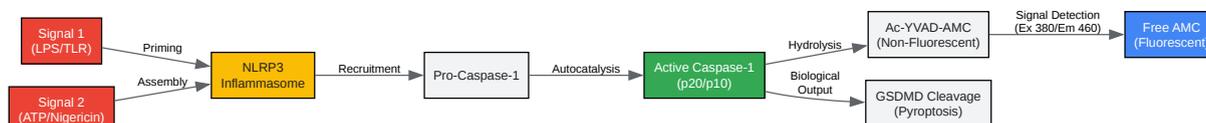
Caspase-1 quantification. If Z-VAD-AMC must be used, it requires parallel inhibition controls (detailed in Section 5).

Assay Principle

The assay relies on a synthetic peptide substrate conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC).[2]

- Intact Substrate: The peptide-AMC bond suppresses fluorescence.
- Enzymatic Cleavage: Active Caspase-1 hydrolyzes the peptide bond at the C-terminal aspartic acid residue.
- Signal Generation: Free AMC is released, fluorescing yellow-green (Ex 380 nm / Em 460 nm). The intensity of fluorescence is directly proportional to Caspase-1 enzymatic activity.

Figure 1: Inflammasome Activation & Assay Mechanism



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Caption: Schematic of Caspase-1 activation via the NLRP3 inflammasome leading to fluorogenic substrate cleavage.

Materials & Reagents

Buffer Compositions (Self-Preparation)

Store buffers at 4°C. Add DTT immediately prior to use.

Component	Concentration	Function
Cell Lysis Buffer	Extracts cytosolic proteins while preserving tetramer structure	
HEPES (pH 7.4)	50 mM	Maintains physiological pH.
NaCl	100 mM	Ionic strength.[3]
CHAPS	0.1% (w/v)	Zwitterionic detergent; preserves Caspase-1 activity better than SDS/Triton.
EDTA	1 mM	Chelates divalent cations (inhibits metalloproteases).
Glycerol	10% (v/v)	Stabilizes enzymes during freeze/thaw.
DTT (Add Fresh)	10 mM	Critical: Maintains active site cysteine in reduced state.
Assay Reaction Buffer	Optimized environment for enzymatic kinetics	
HEPES (pH 7.4)	50 mM	
NaCl	100 mM	
CHAPS	0.1% (w/v)	
EDTA	1 mM	
Glycerol	10% (v/v)	
DTT (Add Fresh)	10 mM	

Key Reagents

- Substrate: Ac-YVAD-AMC (Specific) OR Z-VAD-AMC (Pan-reactive).
 - Stock: 10 mM in dry DMSO. Store at -20°C, protected from light.

- Inhibitor (Negative Control): Ac-YVAD-CHO (Reversible) or Z-VAD-FMK (Irreversible).
- Standard: 7-Amino-4-methylcoumarin (AMC) (free standard).
- Protein Quantification: BCA or Bradford Assay kit.

Experimental Protocol

Phase 1: Cell Preparation & Lysis

Note: Caspase-1 is often secreted. For total activity, both supernatant and lysate may need assessment, though this protocol focuses on cell lysates.

- Induction: Treat cells (e.g., THP-1, BMDMs) with priming agent (LPS, 3-4 hrs) followed by activation signal (ATP/Nigericin, 30-60 min).
- Harvest: Centrifuge cells at 500 x g for 5 min at 4°C. Wash pellet once with ice-cold PBS.
- Lysis: Resuspend pellet in 50-100 µL of chilled Cell Lysis Buffer (with fresh DTT).
 - Volume Guide: Use 50 µL for cells.
- Incubation: Incubate on ice for 10-20 minutes. Agitate gently every 5 minutes.
- Clarification: Centrifuge at 12,000 - 16,000 x g for 10-15 min at 4°C to pellet debris/nuclei.
- Collection: Transfer supernatant to a fresh, pre-chilled tube. Keep on ice.
- Quantification: Determine protein concentration (BCA/Bradford). Normalize samples to 1-2 mg/mL.

Phase 2: Assay Setup (96-Well Plate)

Use Black-walled, clear-bottom 96-well plates to minimize background fluorescence.

Reaction Mix Preparation: Calculate volume needed: (Number of wells + 10%) × 100 µL.

- Dilute Substrate Stock (10 mM) 1:200 into Assay Reaction Buffer to create a 50 μ M Working Solution.

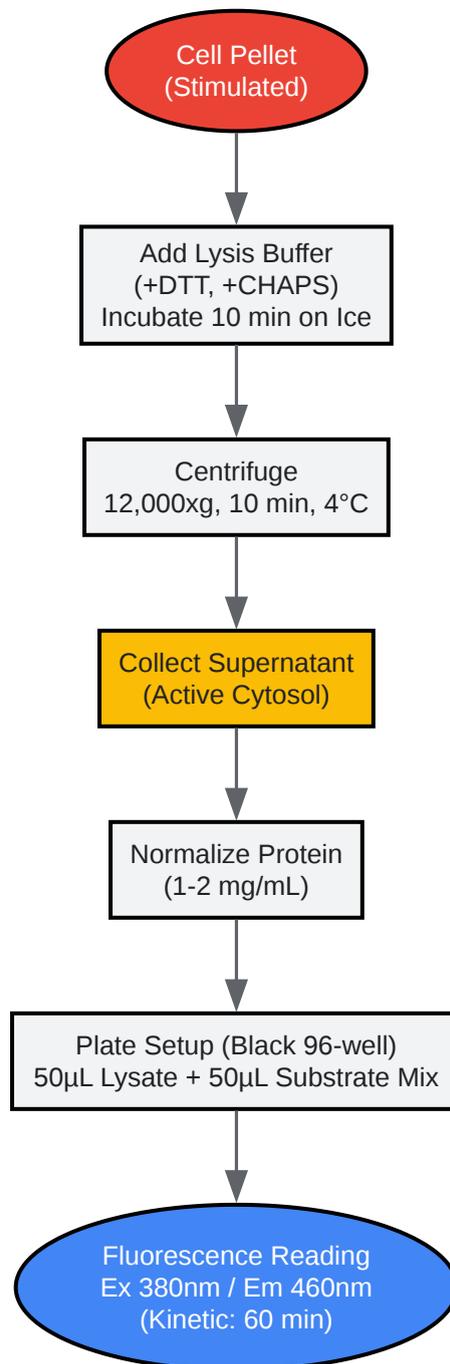
Plate Layout:

- Test Sample: 50 μ L Cell Lysate + 50 μ L Reaction Buffer (containing 50 μ M Substrate).
- Inhibitor Control (Specificity Check): 50 μ L Lysate + 1 μ L Ac-YVAD-CHO (incubate 10 min) + 50 μ L Reaction Buffer.
- Background Control: 50 μ L Lysis Buffer + 50 μ L Reaction Buffer.
- Positive Control: Recombinant Active Caspase-1 (if available).

Phase 3: Kinetic Measurement

- Mix: Gently shake the plate for 30 seconds.
- Incubate: Place in plate reader at 37°C.
- Read: Measure fluorescence every 5–10 minutes for 60–120 minutes.
 - Excitation: 380 nm
 - Emission: 460 nm^[2]
- Endpoint Option: If kinetic reading is unavailable, incubate for 1-2 hours at 37°C and take a single endpoint reading.

Figure 2: Workflow Diagram



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Caption: Step-by-step workflow from cell lysis to fluorescence quantification.

Data Analysis & Specificity Controls

Calculating Specific Activity

Raw RFU (Relative Fluorescence Units) must be converted to specific activity (pmol AMC released/min/mg protein).

- Generate AMC Standard Curve: Dilute free AMC standard (0, 10, 20, 40, 80, 100 μ M) in Reaction Buffer. Measure RFU. Plot RFU (y-axis) vs. pmol AMC (x-axis). Calculate the slope (

- Calculate

RFU:

(Select a linear portion of the kinetic curve)

- Formula:
 - = Slope of standard curve (RFU/pmol)
 - = Reaction time (minutes)
 - = Amount of protein added (mg)

Validating Specificity (The Z-VAD Problem)

If using Z-VAD-AMC, you will detect total caspase activity. To claim Caspase-1 activity, you must subtract the signal from a well treated with a specific Caspase-1 inhibitor.

- Total Signal (Well A): Lysate + Z-VAD-AMC
- Non-Specific Signal (Well B): Lysate + Ac-YVAD-CHO (Inhibitor) + Z-VAD-AMC
- True Caspase-1 Activity: Signal A - Signal B

Troubleshooting & Optimization

Issue	Probable Cause	Solution
High Background	Substrate degradation	Store substrate in aliquots at -20°C; protect from light.
No Activity	DTT oxidation	Always add fresh DTT to lysis and reaction buffers.
Low Signal	Poor Lysis	Ensure CHAPS is used (not just Triton); freeze-thaw cycles can help but may degrade enzyme.
Non-Linear Kinetics	Substrate depletion	Dilute lysate further; ensure substrate is in excess (>50 μM).
Inconsistent Replicates	Bubbles in wells	Centrifuge plate briefly (500xg, 1 min) before reading to remove bubbles.

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Sources

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- [2. static.igem.org \[static.igem.org\]](#)
- [3. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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